molecular formula C21H17N3O2S2 B5061123 N-benzyl-2-[(4-hydroxy-5-phenylthieno[2,3-d]pyrimidin-2-yl)thio]acetamide

N-benzyl-2-[(4-hydroxy-5-phenylthieno[2,3-d]pyrimidin-2-yl)thio]acetamide

Cat. No. B5061123
M. Wt: 407.5 g/mol
InChI Key: UEYZPHWPVGWOGF-UHFFFAOYSA-N
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Description

N-benzyl-2-[(4-hydroxy-5-phenylthieno[2,3-d]pyrimidin-2-yl)thio]acetamide is a chemical compound that has been the subject of scientific research due to its potential applications in medicine and biology. This compound is known to exhibit certain biochemical and physiological effects that make it a promising candidate for further investigation. In

Mechanism of Action

The mechanism of action of N-benzyl-2-[(4-hydroxy-5-phenylthieno[2,3-d]pyrimidin-2-yl)thio]acetamide is not fully understood. However, it is known to interact with certain enzymes and receptors in the body, which may be responsible for its biochemical and physiological effects.
Biochemical and Physiological Effects:
N-benzyl-2-[(4-hydroxy-5-phenylthieno[2,3-d]pyrimidin-2-yl)thio]acetamide has been shown to exhibit certain biochemical and physiological effects. For example, it has been found to inhibit the growth of cancer cells and reduce inflammation in animal models. It has also been studied for its potential neuroprotective effects.

Advantages and Limitations for Lab Experiments

The advantages of using N-benzyl-2-[(4-hydroxy-5-phenylthieno[2,3-d]pyrimidin-2-yl)thio]acetamide in lab experiments include its potential for use in cancer treatment, neurodegenerative diseases, and inflammation. However, the limitations include the need for specialized equipment and knowledge for synthesis, as well as the limited understanding of its mechanism of action.

Future Directions

There are several future directions for research on N-benzyl-2-[(4-hydroxy-5-phenylthieno[2,3-d]pyrimidin-2-yl)thio]acetamide. These include further investigation of its mechanism of action, exploration of its potential for use in cancer treatment and neurodegenerative diseases, and development of more efficient synthesis methods. Additionally, studies on its potential side effects and toxicity may be necessary for its eventual use in medicine and biology.
In conclusion, N-benzyl-2-[(4-hydroxy-5-phenylthieno[2,3-d]pyrimidin-2-yl)thio]acetamide is a promising chemical compound that has been the subject of scientific research due to its potential applications in medicine and biology. While its mechanism of action is not fully understood, it has been shown to exhibit certain biochemical and physiological effects that make it a promising candidate for further investigation. Future research may focus on its potential for use in cancer treatment, neurodegenerative diseases, and inflammation, as well as the development of more efficient synthesis methods and studies on its potential side effects and toxicity.

Synthesis Methods

The synthesis of N-benzyl-2-[(4-hydroxy-5-phenylthieno[2,3-d]pyrimidin-2-yl)thio]acetamide involves a series of chemical reactions that require specialized knowledge and equipment. The exact method of synthesis may vary depending on the specific laboratory and equipment available. However, the general process involves the reaction of a thienopyrimidine derivative with a benzyl halide in the presence of a base, followed by the addition of an acetyl group.

Scientific Research Applications

N-benzyl-2-[(4-hydroxy-5-phenylthieno[2,3-d]pyrimidin-2-yl)thio]acetamide has been studied for its potential applications in medicine and biology. Some of the areas of research include cancer treatment, neurodegenerative diseases, and inflammation.

properties

IUPAC Name

N-benzyl-2-[(4-oxo-5-phenyl-3H-thieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N3O2S2/c25-17(22-11-14-7-3-1-4-8-14)13-28-21-23-19(26)18-16(12-27-20(18)24-21)15-9-5-2-6-10-15/h1-10,12H,11,13H2,(H,22,25)(H,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEYZPHWPVGWOGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)CSC2=NC3=C(C(=CS3)C4=CC=CC=C4)C(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-benzyl-2-[(4-oxo-5-phenyl-3H-thieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide

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